5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal
Brand Name: Vulcanchem
CAS No.: 39938-97-1
VCID: VC18602483
InChI: InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10-11H,5,8-9H2,1-4H3
SMILES:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal

CAS No.: 39938-97-1

Cat. No.: VC18602483

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanal - 39938-97-1

Specification

CAS No. 39938-97-1
Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal
Standard InChI InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-9-5-8-15(3,4)11-16/h6-7,10-11H,5,8-9H2,1-4H3
Standard InChI Key RKXNISLDHPNUAE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)OCCCC(C)(C)C=O

Introduction

Chemical Structure and Molecular Properties

IUPAC Nomenclature and Structural Features

The systematic IUPAC name for this compound is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal, reflecting its substitution pattern:

  • A pentanal chain (CH3(CH2)3CHO\text{CH}_3(\text{CH}_2)_3\text{CHO}) modified by two methyl groups at the second carbon (C2\text{C}_2).

  • A 2,5-dimethylphenoxy group (OC6H3(CH3)2\text{O}-\text{C}_6\text{H}_3(\text{CH}_3)_2) attached to the fifth carbon of the pentanal backbone.

The aldehyde functional group (CHO-\text{CHO}) at the terminal position confers reactivity typical of carbonyl compounds, including participation in nucleophilic additions and oxidation-reduction reactions .

Molecular Formula and Weight

  • Molecular Formula: C15H22O2\text{C}_{15}\text{H}_{22}\text{O}_{2}

  • Molecular Weight: 234.33 g/mol (calculated from atomic masses) .

Spectroscopic Characterization

While direct spectroscopic data for this compound are scarce, analogous aldehydes provide reference points:

  • 1H^1\text{H} NMR: Expected signals include a singlet for the aldehyde proton (δ9.710.0\delta \approx 9.7–10.0), aromatic protons from the 2,5-dimethylphenoxy group (δ6.67.2\delta \approx 6.6–7.2), and methyl/methylene protons (δ1.02.5\delta \approx 1.0–2.5) .

  • IR Spectroscopy: A strong absorption band near 1720cm11720 \, \text{cm}^{-1} corresponds to the carbonyl (C=O\text{C=O}) stretch .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal can be conceptualized through two key fragments:

  • 2,5-Dimethylphenol: Provides the aromatic ether moiety.

  • 2,2-Dimethylpentanal: Serves as the aldehyde-bearing backbone.

A plausible route involves Williamson ether synthesis, coupling 2,5-dimethylphenol with a suitably functionalized pentanal precursor.

Proposed Synthetic Pathway

  • Preparation of 5-Bromo-2,2-dimethylpentanal

    • Step 1: Oxidation of 2,2-dimethylpentanol to 2,2-dimethylpentanal using pyridinium chlorochromate (PCC) in CH2Cl2\text{CH}_2\text{Cl}_2 .

    • Step 2: Bromination at the fifth carbon via radical or electrophilic substitution.

  • Etherification with 2,5-Dimethylphenol

    • Reaction of 5-bromo-2,2-dimethylpentanal with 2,5-dimethylphenol in the presence of a base (e.g., NaHCO3\text{NaHCO}_3) and a palladium catalyst .

Challenges in Synthesis

  • Steric Hindrance: Bulky methyl groups at C2\text{C}_2 may impede etherification efficiency.

  • Aldehyde Reactivity: The CHO-\text{CHO} group necessitates protection (e.g., acetal formation) during bromination to prevent side reactions .

Stability and Degradation Pathways

Hydrolytic Stability

Aldehydes are prone to oxidation and hydration. For example, the gem-diether analog 5-(dimethoxymethyl)-2′-deoxyuridine exhibits a hydrolysis half-life of >15 days at pH 7.5, decomposing to its aldehyde form . By analogy, 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanal is expected to show moderate stability in neutral aqueous conditions but rapid degradation under acidic or basic conditions.

Oxidative Degradation

The aldehyde group can oxidize to a carboxylic acid (COOH-\text{COOH}) in the presence of strong oxidizing agents (e.g., KMnO4\text{KMnO}_4), forming 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

Applications and Research Findings

Pharmaceutical Intermediates

Structurally related compounds, such as 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanamide (PubChem CID 10285989), are documented as impurities in gemfibrozil synthesis . This suggests that the aldehyde variant may serve as a precursor in antilipidemic drug manufacturing.

Organic Synthesis Building Block

The aldehyde group enables participation in:

  • Condensation Reactions: Formation of Schiff bases with amines.

  • Grignard Additions: Synthesis of secondary alcohols.

Analytical Methods for Characterization

Chromatographic Techniques

  • HPLC: Reverse-phase chromatography with UV detection (λ254nm\lambda \approx 254 \, \text{nm}) for purity assessment .

  • GC-MS: Electron ionization (EI) for molecular weight confirmation and fragmentation pattern analysis .

Spectroscopic Methods

  • 13C^{13}\text{C} NMR: Distinguishes carbonyl carbons (δ200\delta \approx 200) and quaternary methyl groups (δ2535\delta \approx 25–35) .

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation (theoretical [M+H]+=235.1698[\text{M}+\text{H}]^+ = 235.1698).

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